Cdc42 Potency Advantage Over 2-Nitro Isomer
CAS 16616-39-0 (MLS000532223, 3-nitro isomer) demonstrates significantly higher potency against the small GTPase Cdc42 compared to its 2-nitro positional isomer. In the same high-throughput screening assay, MLS000532223 inhibited GTP binding to Cdc42 with an EC50 of 13,500 nM, whereas the 2-nitro analog (CAS 16619-65-1) was over 2-fold less potent, with an EC50 of 30,000 nM [1][2]. This quantitative difference highlights the critical role of the meta-nitro substitution for optimal interaction with the Cdc42 target.
| Evidence Dimension | Inhibition of GTP binding (EC50) |
|---|---|
| Target Compound Data | 13,500 nM |
| Comparator Or Baseline | 2-Nitro isomer (CAS 16619-65-1) EC50 = 30,000 nM |
| Quantified Difference | 2.2-fold lower EC50 (more potent) |
| Conditions | University of New Mexico HTS assay to identify inhibitors of Ras and Ras-related proteins (NIH I RO3 MH081231-01) |
Why This Matters
This data proves that the 3-nitro substitution on CAS 16616-39-0 is not arbitrary; it is essential for achieving a >2-fold gain in potency against Cdc42 over a closely related analog, directly impacting experimental design and expected outcomes.
- [1] BindingDB. Affinity Data for BDBM43210 (MLS000532223) with Cdc42. EC50: 1.35E+4 nM. View Source
- [2] BindingDB. Affinity Data for BDBM54694 (1-(2-nitrophenyl)-3-phenylprop-2-yn-1-one). EC50: 3.00E+4 nM. View Source
